molecular formula C16H17N3O4 B2992394 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1211699-26-1

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2992394
CAS No.: 1211699-26-1
M. Wt: 315.329
InChI Key: ZRMNTDSPQWQBIO-UHFFFAOYSA-N
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Description

This compound features a 5-methyl-1,2-oxazole-3-carboxamide core linked to a substituted phenyl ring. The phenyl group is modified at the 3-position with a methoxy group and at the 4-position with a 2-oxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-8-12(18-23-10)16(21)17-11-5-6-13(14(9-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMNTDSPQWQBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and oxazole rings. The pyrrolidine ring can be synthesized through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are subsequently reduced . The oxazole ring can be formed through cyclization reactions involving appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce dihydro-oxazole derivatives .

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring is known to enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The target compound is compared to analogues with modifications in:

  • Phenyl ring substituents: Methoxy, hydroxy, or dichlorophenoxy groups.
  • Heterocyclic moieties: Pyrrolidinone vs. azepane, pyrazole, or thiophene.
  • Carboxamide linkages : Variations in the attached aromatic or aliphatic groups.
Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Purity (%) Key Structural Features Potential Biological Implications
Target Compound : N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide ~343.36 N/A 3-methoxy, 4-(2-oxopyrrolidin-1-yl)phenyl, 5-methyloxazole Enhanced metabolic stability due to pyrrolidinone; moderate lipophilicity
Compound 32 () ~447.30 95.1 4-(2,4-dichlorophenoxy)-3-methoxybenzyl, 5-methyloxazole High potency (dichlorophenoxy may improve target binding); lower solubility due to hydrophobicity
Glisoxepide () ~448.50 N/A 4-(azepan-1-ylcarbamoyl)sulfamoylphenethyl, 5-methyloxazole Azepane’s larger ring may reduce metabolic stability; sulfamoyl group enhances solubility
Metabolite () ~448.50 N/A 4-(azepan-1-ylcarbamoyl)sulfamoylphenethyl, 5-methyloxazole Similar to Glisoxepide; sulfonyl group may increase renal excretion
N-(1-methyl-1H-pyrazol-4-yl)-5-methyloxazole-3-carboxamide () ~206.22 N/A Pyrazole substituent instead of phenyl Reduced steric bulk may improve permeability but lower target affinity
5-Thiophen-2-yl-oxazole-3-carboxamide () ~304.30 N/A Thiophene substituent at oxazole 5-position Thiophene’s electron-rich nature may enhance π-π stacking in binding pockets

Pharmacological and Physicochemical Properties

  • Pyrrolidinone vs. Azepane: The target compound’s pyrrolidinone (5-membered lactam) likely offers better metabolic stability than Glisoxepide’s azepane (7-membered ring), which is more prone to oxidative metabolism.
  • Methoxy vs. Hydroxy Groups : The 3-methoxy group in the target compound may improve membrane permeability compared to the hydroxy group in Compound 33, which could increase solubility but reduce passive diffusion.
  • Dichlorophenoxy vs. Pyrrolidinone: Compound 32’s dichlorophenoxy group enhances hydrophobic interactions but may reduce aqueous solubility, whereas the pyrrolidinone in the target compound balances lipophilicity and hydrogen-bonding capacity.

Research Findings and Implications

Metabolic Stability: The pyrrolidinone moiety in the target compound is less metabolically labile than azepane or dichlorophenoxy groups, as smaller lactams are less susceptible to cytochrome P450 oxidation.

Solubility-Permeability Trade-off: Methoxy and pyrrolidinone groups in the target compound likely provide a favorable balance between solubility (via hydrogen bonding) and permeability (moderate logP).

Target Affinity: Dichlorophenoxy (Compound 32) and thiophene () substituents may enhance binding to hydrophobic pockets, but the target compound’s pyrrolidinone could offer more specific interactions (e.g., with enzymes or receptors).

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 342.39 g/mol
  • CAS Number : Not specified in the search results.

The compound features a complex structure that includes an oxazole ring and a pyrrolidine moiety, which are known to impart various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A specific study reported that derivatives of similar compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. In vitro assays revealed that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are needed to elucidate the exact pathways involved.

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve neuronal survival rates. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

Compounds containing oxazole and pyrrolidine rings have been associated with anti-inflammatory effects. Studies suggest that this compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models .

Data Table of Biological Activities

Activity TypeModel/AssayResult/EffectReference
AnticancerVarious cancer cell linesIC50 values in low micromolar range
AntimicrobialBacterial inhibition assaysSignificant inhibition against Gram-positive and Gram-negative bacteria
NeuroprotectiveNeurodegeneration modelsReduced oxidative stress markers
Anti-inflammatoryCytokine production assaysInhibition of pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A study published in 2020 evaluated the efficacy of similar compounds in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with derivatives of the compound, suggesting its potential as a chemotherapeutic agent .
  • Neuroprotection : Research conducted on neuroprotective effects showed that treatment with the compound led to improved cognitive function in rodent models of Alzheimer's disease, attributed to its ability to mitigate oxidative stress and inflammation .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various derivatives against common pathogens. The results demonstrated that this compound had superior activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using K₂CO₃ in DMF at room temperature) .

Pyrrolidinone Incorporation : Condensation of 2-oxopyrrolidine intermediates with substituted phenyl rings via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .

Carboxamide Coupling : Activation of the oxazole-3-carboxylic acid using EDCI/HOBt, followed by reaction with the substituted aniline derivative .

  • Critical Parameters : Reaction temperature, choice of base (e.g., K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. THF) significantly affect yields (reported 66–82% in similar syntheses) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for oxazole carboxamide, ~1720 cm⁻¹ for pyrrolidinone) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
    • Purity Assessment : HPLC with UV detection (≥95% purity) using C18 columns and acetonitrile/water gradients .

Q. What are the documented biological activities of this compound, and what assays are used to evaluate them?

  • Reported Activities : Antibacterial (e.g., against S. aureus), antifungal, and kinase inhibition .
  • Assays :

  • MIC Testing : Broth microdilution for antimicrobial activity .
  • Kinase Inhibition : Fluorescence polarization assays using recombinant enzymes (e.g., EGFR kinase) .
    • Key Findings : Substituted phenyl groups enhance activity; methoxy groups improve solubility but may reduce membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antibacterial potency may arise from:

Strain Variability : Use standardized strains (e.g., ATCC controls) .

Solubility Issues : Employ DMSO concentrations ≤1% to avoid false negatives .

Assay Conditions : Validate pH and temperature (e.g., 37°C for 18–24 hours) .

  • Statistical Approach : Meta-analysis of multiple datasets with fixed/random effects models to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Modifications :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to pyrrolidinone to enhance aqueous solubility .
  • Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) .
    • In Silico Tools : Use SwissADME or ADMET Predictor™ to forecast bioavailability and CYP450 interactions .

Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes?

  • Protocol :

Protein Preparation : Retrieve target structures (e.g., EGFR, PDB ID: 1M17) and optimize hydrogen bonding networks .

Docking Software : AutoDock Vina or Glide with OPLS4 force fields .

Key Interactions : Hydrogen bonds between the carboxamide and kinase hinge region (e.g., Met793 in EGFR) .

  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values .

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